
ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide, also known as EOBD, is a synthetic compound that belongs to the class of benzisothiazolones. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Mecanismo De Acción
The mechanism of action of ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It may also act as an antioxidant by scavenging free radicals and preventing lipid peroxidation. The antimicrobial activity of this compound may be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
This compound has been found to affect various biochemical and physiological processes in cells. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress-induced apoptosis. This compound has also been found to inhibit the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which can further increase ROS levels. Additionally, this compound has been found to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent anticancer and antimicrobial activity at low concentrations, making it a cost-effective candidate for drug development. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its activity.
Direcciones Futuras
There are several future directions for the study of ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide. One direction is to investigate its potential as a drug candidate for the treatment of cancer and microbial infections. Further studies are needed to elucidate its mechanism of action and optimize its activity. Another direction is to explore its potential applications in material science, such as in the development of new polymers and coatings. Additionally, studies are needed to investigate the environmental impact of this compound and its potential toxicity to humans and other organisms.
Métodos De Síntesis
Ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide can be synthesized by the condensation reaction of ethyl 4-amino-3-mercapto-5-ethoxybenzoate with chloroacetyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to give this compound. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
Ethyl 5-ethoxy-3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide has been studied for its potential applications as an anticancer agent, antioxidant, and antimicrobial agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antioxidant activity, which can protect cells from oxidative stress-induced damage. Additionally, this compound has shown antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
ethyl 5-ethoxy-1,1,3-trioxo-1,2-benzothiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c1-3-18-8-5-6-10-9(7-8)11(14)13(20(10,16)17)12(15)19-4-2/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVFOXUJURPLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)S(=O)(=O)N(C2=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5804368.png)
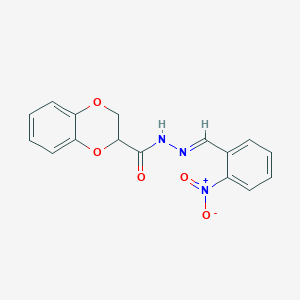
![2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5804380.png)
![3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5804393.png)
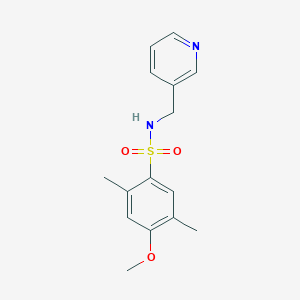
![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)
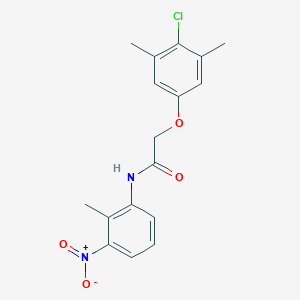

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)
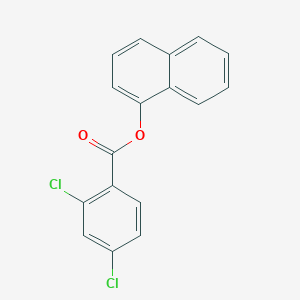
![N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)
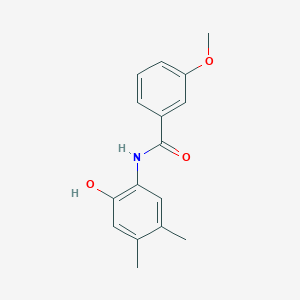
![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)